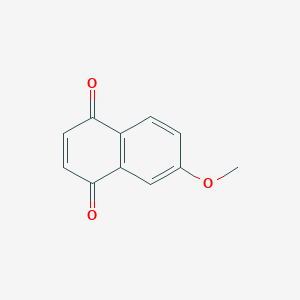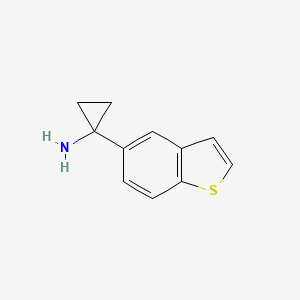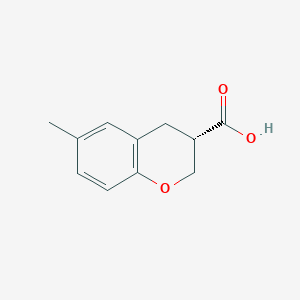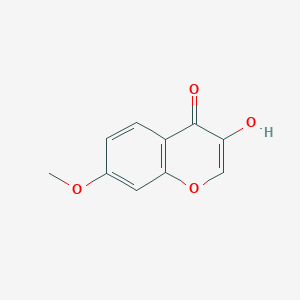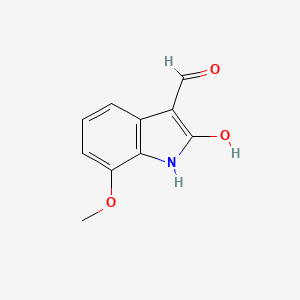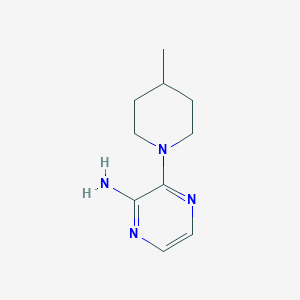![molecular formula C12H13NO B11906466 6',7'-Dimethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11906466.png)
6',7'-Dimethylspiro[cyclopropane-1,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’,7’-Dimethylspiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique three-dimensional structure. This compound belongs to the class of spirooxindoles, which are known for their significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dimethylspiro[cyclopropane-1,3’-indolin]-2’-one can be achieved through diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safe alternative to diazo-compounds . This method is metal-free and provides high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for 6’,7’-Dimethylspiro[cyclopropane-1,3’-indolin]-2’-one are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6’,7’-Dimethylspiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indolinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirooxindoles with various functional groups.
Scientific Research Applications
6’,7’-Dimethylspiro[cyclopropane-1,3’-indolin]-2’-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6’,7’-Dimethylspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclopropane-1,3’-indolin]-2’-one
- Spiro[cyclopentane-1,3’-indolin]-2’-one
- Spiro[cyclohexane-1,3’-indolin]-2’-one
Uniqueness
6’,7’-Dimethylspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific substitution pattern and the presence of the cyclopropane ring, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6,7-dimethylspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C12H13NO/c1-7-3-4-9-10(8(7)2)13-11(14)12(9)5-6-12/h3-4H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
YLRJNRZXIQLHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3(CC3)C(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




